1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using whole cell catalysts, which provides both optical forms of the lactam in high optical purity .
Chemical Reactions Analysis
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It reacts with various electrophilic reagents to give addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions are epoxides and polyfunctionalized bicyclic systems .
Scientific Research Applications
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone is a versatile intermediate in the synthesis of carbocyclic nucleosides, which are important in antiviral drug development. It is used in the preparation of therapeutic drugs such as carbovir and abacavir, which are potent inhibitors of HIV-1 . Additionally, it serves as a precursor for the synthesis of various carbocyclic neuraminidase inhibitors, which are used as antiviral agents .
Mechanism of Action
The mechanism of action of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone involves its role as a precursor in the synthesis of antiviral drugs. For instance, in the case of carbovir, the compound undergoes enzymatic conversion to its active form, which then inhibits the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication .
Comparison with Similar Compounds
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be compared with other similar compounds such as:
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is also a bicyclic γ-lactam and serves as a precursor to carbocyclic nucleosides.
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another enantiomer of the same bicyclic structure, used in similar applications.
The uniqueness of this compound lies in its specific configuration and reactivity, which make it particularly valuable in the synthesis of antiviral agents and other therapeutic compounds.
Properties
IUPAC Name |
1-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBWSCRDQEFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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